H-Gly-Ala-Tyr-OH

Vue d'ensemble

Description

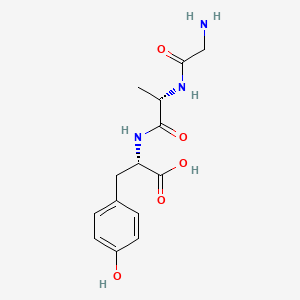

H-Gly-Ala-Tyr-OH is a tripeptide composed of glycine, alanine, and tyrosine Tripeptides are short chains of amino acids linked by peptide bonds

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of H-Gly-Ala-Tyr-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:

Coupling Reaction: The amino group of glycine is protected with a temporary protecting group such as fluorenylmethyloxycarbonyl (Fmoc). The carboxyl group of glycine is then activated using a coupling reagent like dicyclohexylcarbodiimide (DCC) or benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP).

Deprotection: The Fmoc group is removed using a base like piperidine, exposing the amino group for the next coupling reaction.

Sequential Addition: Alanine and tyrosine are added sequentially using the same coupling and deprotection steps.

Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, allowing for the efficient production of large quantities of peptides with high purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the tyrosine residue, which contains a phenolic hydroxyl group. Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: Reduction reactions are less common for this tripeptide but can occur under specific conditions.

Substitution: The peptide can undergo substitution reactions, particularly at the amino and carboxyl termini.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H₂O₂) in aqueous solution.

Reduction: Sodium borohydride (NaBH₄) in methanol.

Substitution: N-hydroxysuccinimide (NHS) esters in the presence of a base like triethylamine (TEA).

Major Products:

Oxidation: Oxidized tyrosine derivatives.

Reduction: Reduced peptide with modified side chains.

Substitution: Peptide derivatives with substituted functional groups.

Applications De Recherche Scientifique

Biochemical Applications

Model Peptide for Protein Studies

H-Gly-Ala-Tyr-OH is widely used as a model peptide to study protein folding and interactions. Its simple structure allows researchers to investigate the fundamental principles of peptide bonding and molecular interactions in proteins. The presence of tyrosine enhances its ability to participate in hydrogen bonding and π-π interactions, which are crucial for protein stability and function.

Antioxidant Properties

Research indicates that this compound exhibits strong antioxidant properties. It can scavenge free radicals, thereby protecting cells from oxidative stress associated with various diseases such as neurodegenerative disorders and cancer. This capability is particularly significant in cellular environments where oxidative damage is prevalent .

Pharmacological Applications

Therapeutic Potential

The compound has been investigated for its potential therapeutic applications due to its bioactive properties. Studies suggest that it may play a role in modulating neurotransmitter systems, particularly enhancing dopamine synthesis, which could provide neuroprotective effects against neurotoxic agents .

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines. This property makes it a candidate for developing anti-inflammatory therapies aimed at treating conditions characterized by excessive inflammation.

Medical Applications

Drug Delivery Systems

this compound is being explored as a component of peptide-based drug delivery systems. Its ability to form stable complexes with various therapeutic agents enhances the efficacy of drug delivery by improving solubility and bioavailability.

Peptide-based Vaccines

The tripeptide's structural properties make it suitable for incorporation into peptide-based vaccines. By serving as an immunogenic component, it can elicit specific immune responses, making it valuable in vaccine development.

Industrial Applications

Peptide-based Materials

In industrial settings, this compound is utilized in developing peptide-based materials and hydrogels for biomedical applications. Its biocompatibility and functional properties make it an attractive candidate for creating scaffolds in tissue engineering and regenerative medicine.

Case Studies

Several studies have documented the applications of this compound:

- Antioxidant Activity Study : A study demonstrated that this tripeptide effectively scavenges ABTS and AAPH radicals, showing higher antioxidant activity compared to other dipeptides .

- Neuroprotective Effects Research : Another investigation highlighted the role of tyrosine-containing peptides in enhancing dopamine synthesis, suggesting potential applications in neuroprotection against toxins .

- Inflammation Modulation Study : In vitro experiments revealed that this compound could significantly reduce pro-inflammatory cytokine production in cell models subjected to inflammatory stimuli.

Mécanisme D'action

The mechanism of action of H-Gly-Ala-Tyr-OH depends on its specific application. In general, peptides exert their effects by interacting with specific molecular targets, such as receptors or enzymes. The tyrosine residue in this compound can participate in hydrogen bonding and π-π interactions, influencing the peptide’s binding affinity and specificity.

Comparaison Avec Des Composés Similaires

H-Gly-Ala-Phe-OH: A tripeptide with phenylalanine instead of tyrosine.

H-Gly-Ala-Trp-OH: A tripeptide with tryptophan instead of tyrosine.

H-Gly-Ala-Ser-OH: A tripeptide with serine instead of tyrosine.

Comparison:

H-Gly-Ala-Tyr-OH vs. H-Gly-Ala-Phe-OH: Tyrosine contains a hydroxyl group, making it more polar and capable of forming hydrogen bonds, whereas phenylalanine is more hydrophobic.

This compound vs. H-Gly-Ala-Trp-OH: Tryptophan has a larger indole ring, which can participate in more extensive π-π interactions compared to tyrosine.

This compound vs. H-Gly-Ala-Ser-OH: Serine has a smaller side chain with a hydroxyl group, making it less bulky and more flexible than tyrosine.

This compound stands out due to the unique properties of the tyrosine residue, which can influence the peptide’s interactions and stability.

Activité Biologique

H-Gly-Ala-Tyr-OH, also known as Glycine-Alanine-Tyrosine, is a tripeptide that has garnered attention for its potential biological activities. This article provides a comprehensive review of its biological properties, mechanisms of action, and relevant case studies that highlight its significance in various biological contexts.

- Chemical Formula : C14H19N3O5

- Molecular Weight : 303.32 g/mol

- Structure : The tripeptide consists of glycine (Gly), alanine (Ala), and tyrosine (Tyr) linked by peptide bonds.

1. Antioxidant Activity

Research indicates that this compound exhibits antioxidant properties, which are critical in protecting cells from oxidative stress. Oxidative stress is implicated in various diseases, including neurodegenerative disorders and cancer. The peptide's ability to scavenge free radicals can mitigate cellular damage and promote cell survival.

2. Neuroprotective Effects

Studies have shown that peptides containing tyrosine can influence neurotransmitter systems and exhibit neuroprotective effects. For instance, the presence of tyrosine in this compound may enhance dopamine synthesis, providing protective effects against neurotoxic agents.

3. Anti-inflammatory Properties

The tripeptide has been evaluated for its anti-inflammatory effects. In vitro studies suggest that this compound can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various cell models.

The biological activities of this compound can be attributed to several mechanisms:

- Regulation of Enzymatic Activity : Similar dipeptides have been shown to inhibit key metabolic enzymes. For example, the dipeptide Tyr-Asp was reported to inhibit glyceraldehyde 3-phosphate dehydrogenase (GAPC), redirecting glucose metabolism towards pathways that enhance cellular resistance to oxidative stress .

- Modulation of Cellular Signaling Pathways : this compound may interact with specific receptors or signaling pathways that mediate cellular responses to stress and inflammation.

Case Study 1: Neuroprotective Effects in Animal Models

A study involving rodent models demonstrated that administration of this compound significantly improved cognitive function following induced oxidative stress. Behavioral tests indicated enhanced memory retention and reduced markers of neuronal damage compared to control groups.

Case Study 2: Anti-inflammatory Effects on Human Cell Lines

In vitro experiments using human macrophage cell lines revealed that treatment with this compound led to a marked decrease in the secretion of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), indicating its potential as an anti-inflammatory agent.

Data Summary

Propriétés

IUPAC Name |

2-[2-[(2-aminoacetyl)amino]propanoylamino]-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O5/c1-8(16-12(19)7-15)13(20)17-11(14(21)22)6-9-2-4-10(18)5-3-9/h2-5,8,11,18H,6-7,15H2,1H3,(H,16,19)(H,17,20)(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIZJOTQTCAGKPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60630367 | |

| Record name | Glycylalanyltyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60630367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92327-84-9 | |

| Record name | Glycylalanyltyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60630367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.